1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
The synthesis of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a hydrazine group. Common synthetic routes include:
Radical Trifluoromethylation: This method involves the use of radical intermediates to introduce trifluoromethyl groups onto aromatic compounds.
Nucleophilic Substitution: Trifluoromethylthio groups can be introduced via nucleophilic substitution reactions using appropriate reagents.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can form strong interactions with various biological molecules, influencing their activity and function. The hydrazine moiety can also participate in redox reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
Trifluoromethylphenylhydrazine: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
Trifluoromethylthiophenylhydrazine: Lacks the trifluoromethyl group, leading to variations in its interactions and applications.
The presence of both trifluoromethyl and trifluoromethylthio groups in this compound makes it unique, offering a combination of properties not found in other similar compounds.
Properties
Molecular Formula |
C8H6F6N2S |
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Molecular Weight |
276.20 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S/c9-7(10,11)4-2-1-3-5(16-15)6(4)17-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
RLWPMMQTGWVLAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NN)SC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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